![molecular formula C11H8BClF3NO2 B7953746 [7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid](/img/structure/B7953746.png)
[7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid: is a boronic acid derivative that features a quinoline core substituted with chlorine, methyl, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the quinoline core, which is achieved through the cyclization of appropriate precursors.
Substitution Reactions: The quinoline core is then subjected to substitution reactions to introduce the chlorine, methyl, and trifluoromethyl groups at the desired positions.
Boronic Acid Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the boronic acid group is converted to other functional groups such as alcohols or ketones.
Reduction: Reduction reactions can be employed to modify the quinoline core or the substituents, leading to the formation of various derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted quinolines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid is used as a building block in the synthesis of more complex molecules. It is particularly valuable in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Biology
In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets. Its unique structure allows for the exploration of various biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of [7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The quinoline core can interact with various receptors and enzymes, modulating their activity and leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [7-Chloro-8-methylquinolin-4-yl]boronic acid
- [8-Methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid
- [7-Chloro-2-(trifluoromethyl)quinolin-4-yl]boronic acid
Uniqueness
Compared to similar compounds, [7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid stands out due to the specific combination of substituents on the quinoline core. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential applications in various fields. Additionally, the boronic acid group provides unique opportunities for further functionalization and derivatization.
Eigenschaften
IUPAC Name |
[7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BClF3NO2/c1-5-8(13)3-2-6-7(12(18)19)4-9(11(14,15)16)17-10(5)6/h2-4,18-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKBXWLBFUYLMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC2=C1C=CC(=C2C)Cl)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
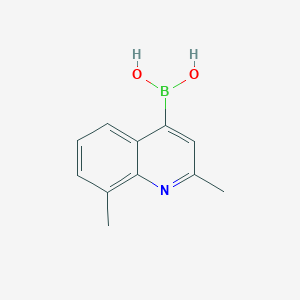
![[6-Chloro-2-(methylsulfanyl)-1,3-benzothiazol-4-yl]boronic acid](/img/structure/B7953673.png)
![[2-Methoxy-4-(piperidin-1-yl)pyrimidin-5-yl]boronic acid](/img/structure/B7953679.png)
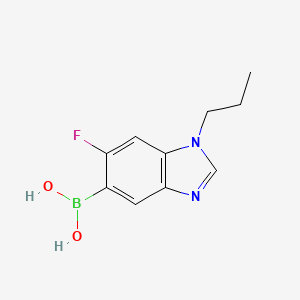
![[3-(1-Cyanocyclobutyl)phenyl]boronic acid](/img/structure/B7953700.png)
![[4-(3,4-Dimethylphenyl)pyrimidin-5-yl]boronic acid](/img/structure/B7953705.png)
![[2-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl]boronic acid](/img/structure/B7953711.png)
![[5-(Trifluoromethoxy)quinolin-8-yl]boronic acid](/img/structure/B7953719.png)
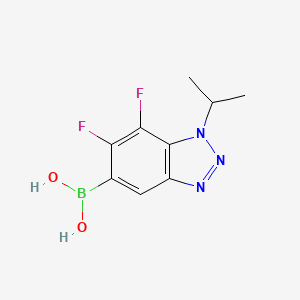
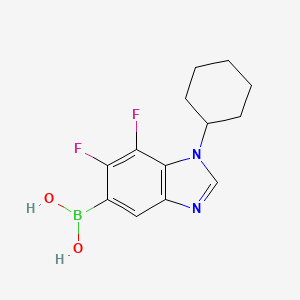
![[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]boronic acid](/img/structure/B7953733.png)
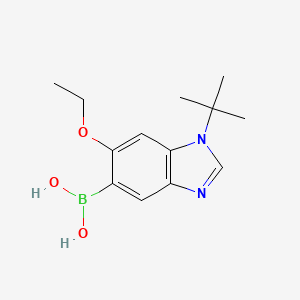
![[3-Methanesulfonyl-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B7953747.png)
![{3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid](/img/structure/B7953752.png)
